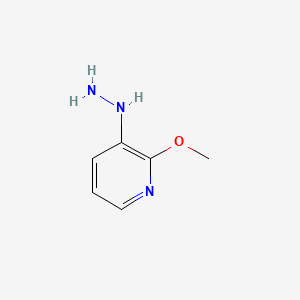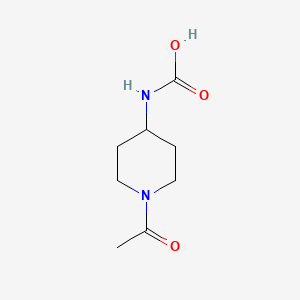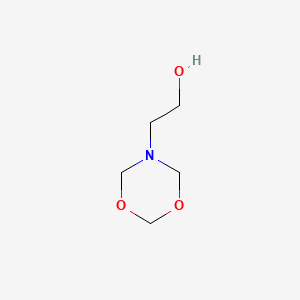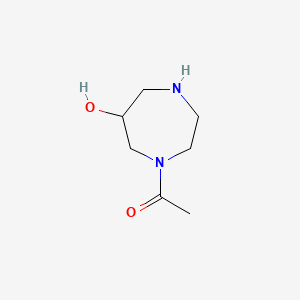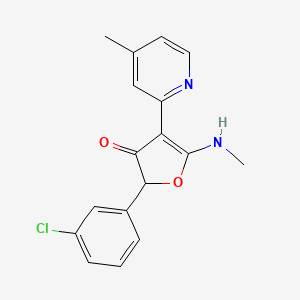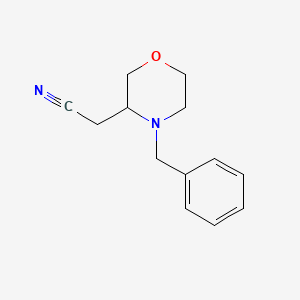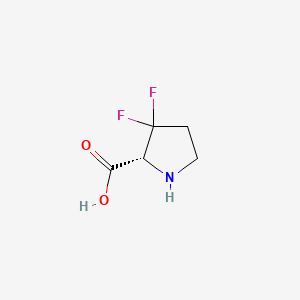
3,3-Difluoro-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-L-proline is a fluorinated derivative of the amino acid prolineFluorinated proline derivatives have found diverse applications in medicinal chemistry, structural biochemistry, and organocatalysis due to their unique conformational and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-proline typically involves the fluorination of L-proline at the 3-position. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products:
Oxidation: Formation of difluorinated carboxylic acids.
Reduction: Formation of difluorinated alcohols.
Substitution: Formation of difluorinated amines or thiols.
Aplicaciones Científicas De Investigación
3,3-Difluoro-L-proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in fluorine NMR studies.
Biology: Incorporated into peptides and proteins to study their conformational dynamics and stability.
Medicine: Investigated for its potential use in drug design and development, particularly in the modulation of enzyme activity and protein-protein interactions.
Mecanismo De Acción
The mechanism by which 3,3-Difluoro-L-proline exerts its effects is primarily through the alteration of the conformational and electronic properties of the proline ring. The introduction of fluorine atoms influences the ring pucker and the cis/trans isomerization of the peptide bond. This can affect the overall stability and folding of proteins, as well as their interactions with other molecules. The inductive effect of fluorine also reduces the basicity of the nitrogen atom and increases the acidity of the carboxylic acid group .
Comparación Con Compuestos Similares
- 3,4-Difluoro-L-proline
- 4-Fluoro-L-proline
- 3-Fluoro-L-proline
Comparison: 3,3-Difluoro-L-proline is unique in its specific fluorination pattern, which imparts distinct conformational and electronic properties compared to other fluorinated proline derivatives. For example, 3,4-Difluoro-L-proline has fluorine atoms at both the 3- and 4-positions, leading to different effects on ring pucker and cis/trans isomerization. Similarly, 4-Fluoro-L-proline and 3-Fluoro-L-proline have single fluorine substitutions, resulting in different conformational biases and reactivity .
Propiedades
IUPAC Name |
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYUQSFIIOIBHO-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C1(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665027 |
Source


|
| Record name | 3,3-Difluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168102-06-5 |
Source


|
| Record name | 3,3-Difluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


